Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate
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Overview
Description
Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azetidine ring and a methoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methoxy-2,2-dimethylpropanoic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the azetidine ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The azetidine ring and methoxy group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-2,2-dimethylpropanoate
- 3-methoxy-2-methyl-3-oxopropanoic acid
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
Methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate is unique due to its azetidine ring, which is less common in similar compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 3-[(3-methoxy-2,2-dimethylpropanoyl)amino]-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,8-17-4)9(15)13-12(3)6-14(7-12)10(16)18-5/h6-8H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMCLQOXPPXRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC)NC(=O)C(C)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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